molecular formula C18H20N2O3 B5261130 [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate

Cat. No.: B5261130
M. Wt: 312.4 g/mol
InChI Key: FGUWPPAYYOPRSF-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate typically involves the condensation of a primary amine with a carbonyl compound, forming a Schiff base. This reaction is often facilitated by the presence of a catalyst such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and advanced monitoring systems helps maintain optimal reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines.

    Substitution: Varied substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate stands out due to its specific molecular structure, which imparts unique chemical reactivity and biological activity. Its ability to form stable Schiff bases and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-14-9-11-15(12-10-14)18(19)20-23-17(21)8-5-13-22-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUWPPAYYOPRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CCCOC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CCCOC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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